molecular formula C20H23ClN4O3 B1225816 6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester

6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B1225816
M. Wt: 402.9 g/mol
InChI Key: YFXVGDYPQPJOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) focused on synthesizing a novel series of pyrazolopyrimidines, including compounds structurally related to the specified chemical. These compounds demonstrated cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. This highlights their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Structural Studies and Supramolecular Aggregation

  • Conformational Features : Nagarajaiah and Begum (2014) conducted a study on compounds structurally similar to the specified chemical, focusing on their conformational features and supramolecular aggregation. The study revealed significant differences in intermolecular interaction patterns based on varying substituents, which could be important for understanding the physical and chemical properties of these compounds (Nagarajaiah & Begum, 2014).

Synthesis and Characterization

  • Synthesis Techniques : The synthesis and characterization of related dihydropyrimidine compounds have been explored in several studies. Nagarajaiah and Begum (2015) demonstrated the synthesis and structural analysis of thiazolopyrimidines, providing insights into the chemical formation and stability of such compounds (Nagarajaiah & Begum, 2015).
  • Antimicrobial Properties : Shastri and Post (2019) synthesized a series of dihydropyrimidine-5-carboxylic acids, closely related to the specified compound, and evaluated their antimicrobial activities. This study suggests the potential use of these compounds in developing new antimicrobial agents (Shastri & Post, 2019).

Pharmacological Relevance

  • Bifunctional Compounds : A study by Watermeyer et al. (2009) on compounds combining chloroquinoline and dihydropyrimidone moieties, which are structurally related to the specified compound, highlights their pharmacological significance. The study provides insights into the synthetic strategies and structural characteristics of these bifunctional compounds (Watermeyer et al., 2009).

Thermodynamic Properties

  • Combustion Energies and Enthalpies : Klachko et al. (2020) investigated the thermodynamic properties of ethyl esters of dihydropyrimidines, which are structurally similar to the specified compound. This study provides valuable data on combustion energies, enthalpies of formation, and phase transitions, which are crucial for understanding the chemical behavior of these compounds (Klachko et al., 2020).

Properties

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

ethyl 6-[5-chloro-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H23ClN4O3/c1-6-28-19(26)16-13(4)24(5)20(27)22-17(16)15-12(3)23-25(18(15)21)14-9-7-11(2)8-10-14/h7-10,17H,6H2,1-5H3,(H,22,27)

InChI Key

YFXVGDYPQPJOFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=C(N(N=C2C)C3=CC=C(C=C3)C)Cl)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 4
6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.